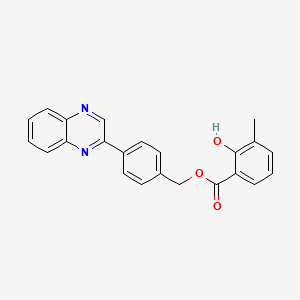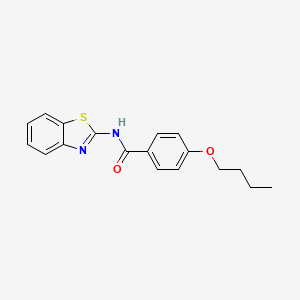![molecular formula C15H15N3OS B4886857 N-{[(anilinocarbonothioyl)amino]methyl}benzamide](/img/structure/B4886857.png)
N-{[(anilinocarbonothioyl)amino]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(anilinocarbonothioyl)amino]methyl}benzamide, also known as ANCCA, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. ANCCA has been shown to inhibit the activity of a protein called ANCCA, which is overexpressed in many types of cancer.
Applications De Recherche Scientifique
N-{[(anilinocarbonothioyl)amino]methyl}benzamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the N-{[(anilinocarbonothioyl)amino]methyl}benzamide protein, which is overexpressed in many types of cancer. N-{[(anilinocarbonothioyl)amino]methyl}benzamide has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and ovarian cancer.
Mécanisme D'action
N-{[(anilinocarbonothioyl)amino]methyl}benzamide inhibits the activity of the N-{[(anilinocarbonothioyl)amino]methyl}benzamide protein by binding to it and preventing it from interacting with other proteins. This leads to a decrease in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
N-{[(anilinocarbonothioyl)amino]methyl}benzamide has been shown to have various biochemical and physiological effects on cancer cells. It inhibits the activity of the N-{[(anilinocarbonothioyl)amino]methyl}benzamide protein, which is involved in DNA replication and repair. This leads to an increase in DNA damage and cell death. N-{[(anilinocarbonothioyl)amino]methyl}benzamide also inhibits the activity of other proteins involved in cancer cell proliferation and survival, such as AKT and ERK.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(anilinocarbonothioyl)amino]methyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective against various types of cancer cells. However, N-{[(anilinocarbonothioyl)amino]methyl}benzamide also has some limitations. It has poor solubility in water, which can make it difficult to use in experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-{[(anilinocarbonothioyl)amino]methyl}benzamide. One area of research could be to improve its solubility and bioavailability. Another area of research could be to study its effectiveness in combination with other cancer treatments. Additionally, further studies could be conducted to investigate the potential use of N-{[(anilinocarbonothioyl)amino]methyl}benzamide in other diseases besides cancer, such as viral infections.
Méthodes De Synthèse
N-{[(anilinocarbonothioyl)amino]methyl}benzamide can be synthesized using a multi-step process that involves the reaction of aniline with thiocarbonyl chloride, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification using chromatography techniques.
Propriétés
IUPAC Name |
N-[(phenylcarbamothioylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-14(12-7-3-1-4-8-12)16-11-17-15(20)18-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPIRBGXQUOJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(phenylcarbamothioyl)amino]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

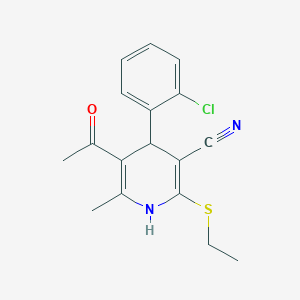
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4886779.png)
![(4aS*,8aR*)-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4886781.png)
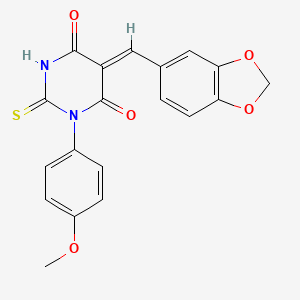
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4886793.png)
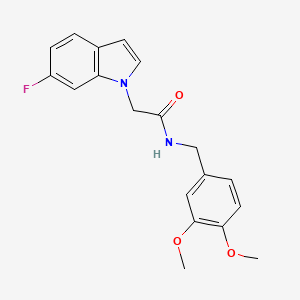
![4-[(benzylamino)carbonyl]-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4886819.png)
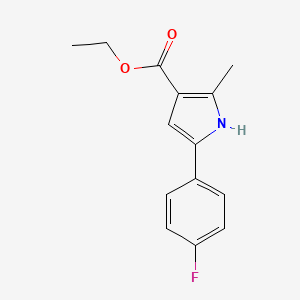
![4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4886847.png)
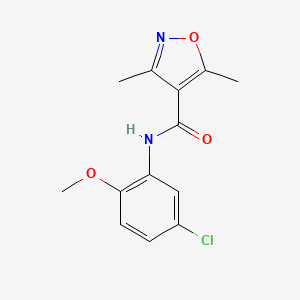
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886869.png)
![N~2~-[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]-N~1~-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B4886876.png)
